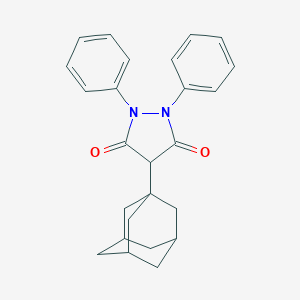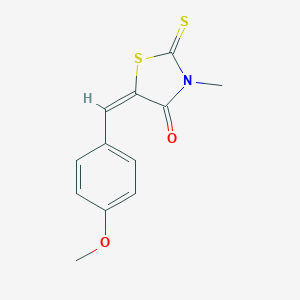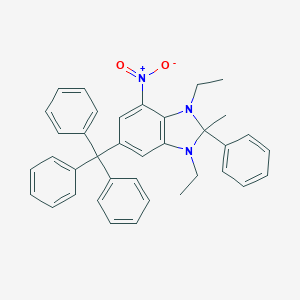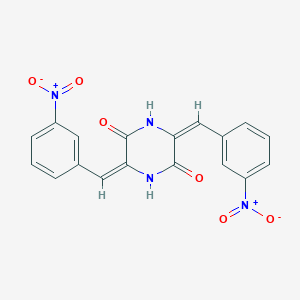
4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid, also known as HABA, is a chemical compound that is widely used in scientific research. It is a derivative of salicylic acid and has a wide range of applications in the field of biochemistry and molecular biology.
Aplicaciones Científicas De Investigación
4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid is widely used in scientific research as a reagent for the determination of proteins. It is used in the Bradford assay, which is a commonly used method for protein quantification. This compound reacts with the amino acid residues of proteins, resulting in a color change that can be measured spectrophotometrically. This compound is also used in the determination of serum albumin, which is an important marker for liver and kidney function.
Mecanismo De Acción
The mechanism of action of 4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid is based on its ability to react with amino acid residues of proteins. This compound contains a chromophore that absorbs light at a specific wavelength. When this compound reacts with proteins, the chromophore becomes more exposed, resulting in a shift in the absorption spectrum. This shift can be measured spectrophotometrically and is used to determine the concentration of proteins.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic compound and is considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid in laboratory experiments is its high sensitivity and specificity for protein quantification. It is a relatively simple and inexpensive method that can be used to determine protein concentrations in a wide range of samples. However, this compound has some limitations. It is not suitable for the determination of low concentrations of proteins, and it can interfere with other substances in the sample.
Direcciones Futuras
There are several future directions for the use of 4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid in scientific research. One possible direction is the development of new assays for the determination of specific proteins. This compound can be modified to target specific amino acid residues, allowing for the selective determination of certain proteins. Another possible direction is the use of this compound in the development of new diagnostic tools for the detection of diseases. This compound can be used to determine the concentration of specific proteins in biological samples, which can be used as a diagnostic marker for certain diseases.
Conclusion:
In conclusion, this compound is a widely used reagent in scientific research. It is a simple and inexpensive method for the determination of protein concentrations in biological samples. This compound has no known biochemical or physiological effects and is considered safe for use in laboratory experiments. There are several future directions for the use of this compound in scientific research, including the development of new assays for the determination of specific proteins and the use of this compound in the development of new diagnostic tools for the detection of diseases.
Métodos De Síntesis
4-(3-Hydroxyanilino)-4-oxo-2-butenoic acid can be synthesized by the reaction of salicylic acid with 3-aminophenol in the presence of acetic anhydride. The resulting compound is then oxidized with potassium permanganate to obtain this compound. The synthesis of this compound is a relatively simple process, and the compound can be obtained in high yields.
Propiedades
Fórmula molecular |
C10H9NO4 |
|---|---|
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
(E)-4-(3-hydroxyanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H9NO4/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(14)15/h1-6,12H,(H,11,13)(H,14,15)/b5-4+ |
Clave InChI |
VQMUMKLDPCHPPU-SNAWJCMRSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)O)NC(=O)/C=C/C(=O)O |
SMILES |
C1=CC(=CC(=C1)O)NC(=O)C=CC(=O)O |
SMILES canónico |
C1=CC(=CC(=C1)O)NC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide](/img/structure/B274254.png)

![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)


![(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274264.png)
![1-(2,4,5-Trimethylphenyl)ethanone [1-(2,4,5-trimethylphenyl)ethylidene]hydrazone](/img/structure/B274266.png)
![N-{4-[(3,4-dimethoxybenzylidene)amino]phenyl}acetamide](/img/structure/B274267.png)

